molecular formula C40H38Br2F2N2O2S2 B3238624 5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-(hexyloxy)phenyl)quinoxaline CAS No. 1416047-44-3

5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-(hexyloxy)phenyl)quinoxaline

Cat. No.: B3238624
CAS No.: 1416047-44-3
M. Wt: 840.7 g/mol
InChI Key: LHZOONDTPDMAQE-UHFFFAOYSA-N
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Description

This quinoxaline derivative features a central quinoxaline core substituted with electron-withdrawing fluorine atoms at the 6,7-positions, bromothiophene groups at the 5,8-positions, and 3-(hexyloxy)phenyl side chains at the 2,3-positions. The fluorine atoms enhance electron deficiency, improving charge transport and tuning energy levels for optoelectronic applications, while the hexyloxy chains ensure solubility in organic solvents . It is primarily used in organic photovoltaics (OPVs) and conjugated polymers for bulk heterojunction (BHJ) solar cells due to its broad light absorption (400–700 nm) and narrow optical bandgap (~1.77 eV) .

Properties

IUPAC Name

5,8-bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-hexoxyphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38Br2F2N2O2S2/c1-3-5-7-9-21-47-27-15-11-13-25(23-27)37-38(26-14-12-16-28(24-26)48-22-10-8-6-4-2)46-40-34(30-18-20-32(42)50-30)36(44)35(43)33(39(40)45-37)29-17-19-31(41)49-29/h11-20,23-24H,3-10,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZOONDTPDMAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)C2=NC3=C(C(=C(C(=C3N=C2C4=CC(=CC=C4)OCCCCCC)C5=CC=C(S5)Br)F)F)C6=CC=C(S6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38Br2F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-(hexyloxy)phenyl)quinoxaline (referred to as Compound X) is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of Compound X, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its biological activity. The compound has a molecular formula of C40H38Br2F2N2O2S2 and a molecular weight of approximately 840.68 g/mol . The presence of bromothiophene and difluorinated quinoxaline moieties enhances its electronic properties, making it a candidate for various therapeutic applications.

Structural Formula

The structural representation of Compound X can be summarized as follows:

C40H38Br2F2N2O2S2\text{C}_{40}\text{H}_{38}\text{Br}_{2}\text{F}_{2}\text{N}_{2}\text{O}_{2}\text{S}_{2}

Research indicates that Compound X exhibits significant biological activity through various mechanisms:

  • Inhibition of Heat Shock Protein 90 (Hsp90) : Hsp90 is a crucial chaperone protein involved in the maturation and stabilization of many oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these client proteins, resulting in decreased cancer cell proliferation .
  • Induction of Apoptosis : Compound X has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and death .
  • Antiproliferative Effects : Studies have demonstrated that Compound X exhibits potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The compound's growth-inhibitory potency is notably concentration-dependent .

In Vitro Studies

The biological activity of Compound X has been evaluated in several in vitro studies. For instance:

  • Cell Viability Assays : In experiments conducted on MDA-MB-231 breast cancer cells, Compound X demonstrated significant cytotoxicity with a GI50 value indicating the concentration required to inhibit cell growth by 50% .
Cell LineGI50 (µM)
MDA-MB-23110
PC-315
MRC-5 (Control)>82% survival at 15 µM

Case Studies

  • MCF-7 Breast Cancer Cells : In a study evaluating the effects of various quinoxaline derivatives, Compound X showed a reduction in cell viability below 47% at concentrations as low as 10 µM after 72 hours of exposure . This suggests a potent antiproliferative action.
  • PC-3 Prostate Cancer Cells : Similar studies indicated that PC-3 cells were particularly sensitive to Compound X, with significant decreases in cell viability observed at concentrations ranging from 10 µM to 25 µM .

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs)
This compound has been investigated for its role in organic solar cells due to its favorable electronic properties. The incorporation of thiophene units enhances charge transport and light absorption capabilities. Studies have shown that compounds with similar structures can achieve power conversion efficiencies exceeding 10%, making them competitive with traditional silicon-based solar cells .

Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic configuration allows it to function effectively as an emissive layer in OLEDs. Its ability to emit light when excited by an electric current makes it suitable for use in displays and lighting applications. Research indicates that devices utilizing such quinoxaline derivatives can exhibit improved color purity and brightness .

Photonic Applications

Photodetectors
The compound’s strong light absorption characteristics make it a candidate for photodetector applications. Its ability to convert light into an electrical signal can be harnessed in sensors and imaging technologies. Studies have demonstrated that devices made from similar quinoxaline derivatives can operate efficiently in the visible spectrum, providing high sensitivity and fast response times .

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds structurally similar to 5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-(hexyloxy)phenyl)quinoxaline exhibit promising anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting potential for development as chemotherapeutic agents .

Antimicrobial Properties
There is emerging evidence that quinoxaline derivatives possess antimicrobial activity against various pathogens. The compound's structure may enhance its interaction with microbial cell membranes, leading to increased efficacy against resistant strains of bacteria .

Material Science

Conductive Polymers
The incorporation of this compound into conductive polymers has been explored for applications in flexible electronics. Its ability to enhance conductivity while maintaining mechanical flexibility makes it suitable for use in wearable technology and flexible displays .

Case Studies

Study Application Findings
Organic Solar CellsAchieved power conversion efficiency of 11% with optimized blend ratios.
OLEDsDemonstrated improved color emission with reduced operational voltage compared to traditional materials.
Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
PhotodetectorsExhibited high sensitivity and quick response times in visible light detection applications.

Comparison with Similar Compounds

Fluorination Effects: Fluorinated vs. Non-Fluorinated Analogues

Key Compounds:
  • Non-fluorinated: 5,8-Bis(5-bromothiophen-2-yl)-2,3-bis(3-(octyloxy)phenyl)quinoxaline (M3)
  • Mono-fluorinated: 5,8-Dibromo-6-fluoro-2,3-bis(3-(octyloxy)phenyl)quinoxaline (T2fQf)
  • Di-fluorinated: Target compound (6,7-difluoro) and M4 (5,8-bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-octyloxyphenyl)quinoxaline)
Findings:
Property Non-Fluorinated (M3) Mono-Fluorinated (T2fQf) Di-Fluorinated (Target/M4)
HOMO Level (eV) -5.2 -5.3 -5.4
LUMO Level (eV) -3.5 -3.5 -3.5
Optical Bandgap (eV) 1.80 1.78 1.77
π–π Stacking Distance 3.8 Å 3.7 Å 3.6 Å
Photovoltaic Efficiency 3.30% (P3 polymer) N/A 4.10% (PPyQxff)

Fluorination reduces the HOMO level, enhancing open-circuit voltage (VOC) in solar cells, while the unchanged LUMO maintains electron affinity. The reduced π–π stacking distance improves charge carrier mobility .

Alkoxy Chain Length: Hexyloxy vs. Octyloxy Substituents

Key Compounds:
  • Hexyloxy : Target compound (3-(hexyloxy)phenyl)
  • Octyloxy : M4 (3-(octyloxy)phenyl)
Findings:
Property Hexyloxy (Target) Octyloxy (M4)
Solubility in CHCl3 Moderate (5 mg/mL) High (10 mg/mL)
Thermal Stability (Td) >300°C >300°C
Film Processability Good Excellent

Longer alkoxy chains (e.g., octyloxy) improve solubility and film-forming properties but may reduce crystallinity. The target compound’s hexyloxy groups balance processability and charge transport .

Substituent Variations: Bromothiophene vs. Other Donor/Acceptor Units

Key Compounds:
  • Bromothiophene : Target compound, M4
  • Pyrene-alt-quinoxaline: PPyQxff (pyrene donor)
  • Thiophene-only: Poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline (PHTQ)
Findings:
Property Bromothiophene (Target/M4) Pyrene-alt-quinoxaline (PPyQxff) Thiophene-only (PHTQ)
Absorption Range (nm) 400–700 400–750 450–650
HOMO Level (eV) -5.4 -5.5 -5.1
Photovoltaic Efficiency 4.10% 5.20% 3.80%

Bromothiophene enhances electron-deficient character, while pyrene donors extend absorption into the near-infrared (NIR). PHTQ’s simpler structure sacrifices efficiency for easier synthesis .

Application-Specific Performance

  • Photovoltaics: The target compound’s fluorination and bromothiophene groups yield a power conversion efficiency (PCE) of ~4.10% in PPyQxff-based BHJ cells, outperforming non-fluorinated analogues (3.30%) .
  • Photocatalysis: When incorporated into cycloplatinated PFTFQ polymers, the 6,7-difluoroquinoxaline unit boosts hydrogen evolution rates (HER) to 12.7 mmol h⁻¹ g⁻¹, 10× higher than non-fluorinated versions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this quinoxaline derivative, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a condensation reaction between 5,6-diaminoquinoxaline precursors and functionalized thiophene/aryl aldehydes. For analogous quinoxalines, refluxing in acetic acid (80–100°C, 12–24 hrs) under inert atmosphere achieves yields of 70–85% . Key steps include:

  • Precursor preparation : Diamine intermediates (e.g., 5,6-diamino-1,3-benzodithiole-2-thione) are coupled with halogenated or alkoxy-substituted reagents using phosphite-mediated cross-coupling .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol or DCM/hexane mixtures improves purity (>95%) .
    • Critical parameters :
  • Solvent polarity : Acetic acid promotes cyclization but may require neutralization post-reaction.
  • Catalysts : Hg(OAc)₂ or TBAF enhances coupling efficiency in sulfur-rich systems .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Primary methods :

  • X-ray crystallography : Resolves dihedral angles between substituents (e.g., 83.96° for thiophene-quinoxaline planes in analogs) and confirms halogen/hydrogen bonding .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify alkoxy protons (δ 3.5–4.5 ppm) and aromatic carbons (δ 110–150 ppm). 19F^{19}\text{F} NMR detects fluorinated positions (δ -110 to -160 ppm) .
    • Supporting data :
TechniqueKey Peaks/ParametersReference
MS (EI)M⁺ at m/z 696.55
UV/visλₘₐₓ 350–400 nm (π→π*)

Advanced Research Questions

Q. How do steric and electronic effects from bromothiophene and hexyloxy groups influence supramolecular packing?

  • Steric effects : Bulky hexyloxy chains induce non-coplanar arrangements, reducing π-π stacking (observed in analogs with dihedral angles >80°). This increases solubility but may lower charge mobility in solid-state applications .
  • Electronic effects : Bromine atoms enhance intermolecular halogen bonding (C–Br···S/N interactions, ~3.5 Å), stabilizing crystal lattices. Fluorine substituents increase electron-withdrawing character, shifting HOMO/LUMO levels by ~0.3 eV .

Q. How can conflicting optical absorption data (experimental vs. DFT) be resolved?

  • Root cause : Discrepancies often arise from solvent effects or inadequate basis sets in DFT calculations.
  • Mitigation strategies :

  • Solvent correction : Use polarizable continuum models (PCM) for simulations in THF or chloroform.
  • Basis set optimization : B3LYP/6-311+G(d,p) improves agreement for conjugated systems .
    • Case study : For a trifluoromethyl-quinoxaline analog, experimental λₘₐₓ (365 nm) aligned with DFT after incorporating solvent dielectric constants (RMSD <5 nm) .

Q. What strategies optimize this compound for organic photovoltaic (OPV) applications?

  • Design considerations :

  • Bandgap tuning : Introduce electron-deficient groups (e.g., Br, F) to lower LUMO (-3.2 eV), enhancing electron affinity .
  • Morphology control : Blend with PC₇₁BM (1:2 wt%) and anneal at 150°C to improve phase separation.
    • Performance metrics (analogs) :
ParameterValueReference
PCE (OPV)4.5–6.2%
Hole mobility (μₕ)10⁻⁴ cm²/Vs

Q. How do competing degradation pathways (hydrolysis vs. photolysis) affect stability under ambient conditions?

  • Hydrolysis : Alkoxy groups (e.g., hexyloxy) are susceptible to acidic/alkaline hydrolysis. Accelerated testing (40°C, 75% RH) shows <10% degradation over 72 hrs in pH 7 buffers .
  • Photolysis : Bromothiophene moieties undergo C–Br bond cleavage under UV light (λ <300 nm). Encapsulation with UV-filtering polymers (e.g., PMMA) extends half-life by 3× .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-(hexyloxy)phenyl)quinoxaline
Reactant of Route 2
5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-(hexyloxy)phenyl)quinoxaline

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